molecular formula C25H20BrFN2O4 B5022015 N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B5022015
M. Wt: 511.3 g/mol
InChI Key: AYCAUAQMVRPJKO-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including bromophenyl, dioxopyrrolidinyl, fluoro, and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrFN2O4/c1-33-21-11-5-16(6-12-21)15-28(24(31)17-3-2-4-19(27)13-17)22-14-23(30)29(25(22)32)20-9-7-18(26)8-10-20/h2-13,22H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCAUAQMVRPJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs similar condensation reactions. The use of ultrasonic irradiation and green catalysts is preferred to ensure a sustainable and efficient production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The presence of halogens and other functional groups makes it suitable for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial lipid biosynthesis, while its anticancer effects could be due to the inhibition of certain cancer cell receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

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